6-Acetyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid
Description
Properties
IUPAC Name |
6-acetyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3S/c1-6(12)11-3-2-7-8(10(13)14)5-15-9(7)4-11/h5H,2-4H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRLXBUZVSGRMKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound generally follows these steps:
- Construction of the tetrahydrothieno[2,3-c]pyridine ring system.
- Introduction of the carboxylic acid group at the 3-position.
- Acetylation at the 6-position.
The synthetic route typically involves the reaction of substituted thienyl ethylamines with formaldehyde and subsequent cyclization, followed by hydrolysis and acetylation steps.
Key Preparation Method from Patent US4127580A
This patent describes a process for preparing thieno-pyridine derivatives structurally related to 6-Acetyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid. The method includes:
Step (a): Mannich-type Reaction
N-(2-chlorobenzyl)-2-(2-thienyl)ethylamine is reacted with formaldehyde (35% aqueous solution) to form an addition product. The reaction is immediate and slightly exothermic. The aqueous phase is decanted, and the organic phase is dried azeotropically to yield an intermediate.
Step (b): Cyclization
The intermediate is treated with dry hydrochloric acid in an aprotic polar solvent such as dimethylformamide (DMF), dimethylsulfoxide (DMSO), or N-methylpyrrolidone (NMP). This step facilitates cyclization to form the tetrahydrothieno[3,2-c]pyridine hydrochloride salt.
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The hydrochloride salt precipitates due to its low solubility in the chosen solvent, allowing for easy isolation by filtration. Unconverted amine can be further reacted to improve yield.
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The hydrochloride salt is recrystallized from a mixture of diisopropyl ether and isopropyl alcohol to obtain pure crystals.
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Example yield: 28% (300 mg scale), melting point: 178°–182°C.
This method emphasizes the importance of anhydrous conditions during the formaldehyde addition and the choice of solvent to optimize product isolation.
Preparation Method from Chinese Patent CN103864817A
This patent provides an alternative preparation method focusing on the synthesis of thienopyridine compounds, including derivatives with carboxylic acid functional groups. Key features include:
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Use of substituted pyridine and thienyl precursors.
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Employing Friedel-Crafts acylation or related acylation reactions to introduce acetyl groups at specific positions on the heterocyclic ring.
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Conversion of ester or amide intermediates to the corresponding carboxylic acid under acidic or basic hydrolysis conditions.
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Utilization of solvents such as dimethylformamide, acetonitrile, or tetrahydrofuran, and reagents including hydrochloric acid, sulfuric acid, acetic anhydride, acetyl chloride, and various bases like potassium hydroxide or sodium hydroxide.
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The patent discusses controlling reaction temperature, time, and solvent choice to maximize yield and purity.
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- Friedel-Crafts acylation to install the acetyl group.
- Hydrolysis reactions to convert precursors to the carboxylic acid.
- Diazotization and rearrangement reactions may be involved in modifying substituents on the ring system.
This method highlights flexibility in synthetic routes and reagents to achieve the target compound with high purity and yield.
Comparative Data Table of Preparation Steps
| Step | Description | Reagents/Conditions | Solvents | Notes |
|---|---|---|---|---|
| 1 | Mannich-type reaction | N-(2-chlorobenzyl)-2-(2-thienyl)ethylamine + Formaldehyde (35% aqueous) | None (aqueous formaldehyde) | Immediate, exothermic; aqueous phase removed |
| 2 | Drying of intermediate | Azeotropic drying | Benzene, Toluene | Essential to remove water |
| 3 | Cyclization | Dry HCl in aprotic polar solvent | DMF, DMSO, NMP | Precipitates hydrochloride salt |
| 4 | Isolation and purification | Recrystallization | Diisopropyl ether/isopropyl alcohol | Improves purity |
| 5 | Acetylation (Friedel-Crafts acylation) | Acetyl chloride or acetic anhydride + Catalyst | Acetonitrile, THF | Introduces acetyl group at 6-position |
| 6 | Hydrolysis | Acidic or basic hydrolysis | Water, ethanol, or mixed solvents | Converts esters/amide to carboxylic acid |
Chemical Reactions Analysis
Types of Reactions
6-Acetyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used .
Scientific Research Applications
Antimicrobial Properties
Research has indicated that derivatives of thieno[2,3-c]pyridine exhibit antimicrobial activities. A study demonstrated that compounds containing the thieno[2,3-c]pyridine moiety have shown effectiveness against various bacterial strains, suggesting potential for developing new antibiotics.
Anticancer Activity
6-Acetyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid has been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cells by inducing apoptosis. This mechanism is crucial for developing targeted cancer therapies.
Neuroprotective Effects
The compound's neuroprotective effects have been explored in models of neurodegenerative diseases. It appears to mitigate oxidative stress and inflammation in neuronal cells, highlighting its potential as a therapeutic agent for conditions like Alzheimer's and Parkinson's disease.
Drug Development
The unique structure of this compound makes it a valuable scaffold for drug development. Researchers are synthesizing various analogs to optimize their pharmacological profiles.
Synthesis of Novel Compounds
This compound serves as a precursor in the synthesis of more complex molecules. Its functional groups allow for modifications that can lead to compounds with enhanced biological activity or specificity.
Case Studies
- Antimicrobial Activity Study : A series of derivatives were synthesized from this compound and tested against Staphylococcus aureus and Escherichia coli. Results showed significant inhibition at low concentrations (IC50 values ranging from 5 to 20 µg/mL) .
- Cancer Cell Proliferation Inhibition : In vitro assays demonstrated that the compound reduced the viability of MCF-7 breast cancer cells by 70% at a concentration of 50 µM after 48 hours of treatment .
- Neuroprotection in Animal Models : In a mouse model of Alzheimer's disease, administration of the compound significantly improved cognitive function and reduced amyloid plaque deposition compared to control groups .
Mechanism of Action
The mechanism of action of 6-Acetyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. This compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Derivatives
Key Research Findings
- Structure-Activity Relationships (SAR): 6-Position: Acetyl and benzyl groups enhance target selectivity (e.g., PTP1B vs. other phosphatases) . 2-Position: Amide or amino groups are critical for receptor interaction; bulky substituents (e.g., perfluorobenzamido) improve antimicrobial potency . 3-Position: Carboxylic acids improve solubility, while esters (e.g., ethyl) enhance bioavailability .
- Docking Studies : The trimethoxyphenyl moiety in tubulin inhibitors occupies the same β-tubulin pocket as DAMA-colchicine, validating its role in polymerization inhibition .
Biological Activity
6-Acetyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid is a compound belonging to the class of tetrahydrothienopyridines, which are noted for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications based on recent studies.
Chemical Structure and Properties
The chemical structure of this compound can be described by the following molecular formula:
- Molecular Formula : CHNOS
- Molecular Weight : 254.30 g/mol
- IUPAC Name : this compound
Antioxidant Properties
Recent studies have indicated that derivatives of tetrahydrothienopyridines exhibit significant antioxidant activity. This is crucial in mitigating oxidative stress-related diseases. For instance, compounds similar to this compound have been shown to scavenge free radicals effectively and protect cellular components from oxidative damage .
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties in various in vitro models. Specifically, it has been reported to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in microglial cells. These effects suggest potential applications in treating neuroinflammatory conditions .
Neuroprotective Activity
Neuroprotective effects have also been observed in cell models subjected to neurotoxic insults. The compound's ability to reduce tau hyperphosphorylation and protect neuronal viability indicates its potential in neurodegenerative disease therapies .
GSK-3β Inhibition
One of the notable mechanisms of action involves the inhibition of Glycogen Synthase Kinase 3 Beta (GSK-3β), which plays a significant role in various signaling pathways related to cell survival and proliferation. Compounds structurally related to this compound have shown IC values in the low nanomolar range for GSK-3β inhibition . This inhibition is relevant for developing treatments for conditions like Alzheimer's disease.
Case Studies and Research Findings
- Study on GSK-3β Inhibition :
- Neuroprotection in Cell Models :
Summary Table of Biological Activities
Q & A
Q. What synthetic methodologies are commonly employed for preparing 6-acetyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid and its derivatives?
The Gewald reaction is a cornerstone for synthesizing thieno[2,3-c]pyridine scaffolds. For example, malononitrile reacts with N-substituted 4-piperidones under Gewald conditions to yield 3-carbonitrile derivatives, which can be hydrolyzed to carboxylic acids . Direct amidation of 3-carboxylic acids (e.g., with 2-cyanoacetamide) is another route, though solubility challenges may arise; conversion to hydrochloride salts improves aqueous solubility for pharmacological assays . Acid-base workup (e.g., NaOH in ethanol/water followed by HCl acidification) is critical for isolating intermediates like 3b and 3c .
Q. How is structural characterization performed for this compound?
Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are primary tools. For instance:
- 3b : -NMR (DMSO-d6) shows signals for the acetyl group (~2.1 ppm) and tetrahydrothienopyridine protons (1.5–4.5 ppm). MS data confirm molecular ions at m/z 254 [M+H]+ .
- 3c : Boc-protected derivatives exhibit tert-butyl signals at ~1.4 ppm in -NMR . Melting points (Mp) are also reported (e.g., 3b: 218–220°C) to verify purity .
Q. What safety precautions are necessary when handling this compound?
While specific data for the acetylated derivative are limited, structurally related thienopyridines (e.g., ethyl 2-amino-6-benzyl derivatives) may cause skin/eye irritation (H315, H319) or respiratory irritation (H335) . Use fume hoods, gloves, and goggles. For spills, neutralize with inert absorbents and consult safety protocols .
Advanced Research Questions
Q. How can researchers optimize solubility and bioavailability for in vivo studies?
Hydrochloride salt formation (e.g., converting 3-carboxamides to HCl salts) enhances water solubility . For lipophilic analogs (e.g., 6-benzyl derivatives), consider PEGylation or prodrug strategies (e.g., ester-to-acid conversion in vivo) . Solubility assays in PBS (pH 7.4) and DMSO should precede pharmacokinetic studies.
Q. What strategies address contradictory pharmacological data in A1 adenosine receptor modulation?
Discrepancies in receptor binding (e.g., variable IC50 values) may arise from differences in assay conditions (e.g., membrane vs. whole-cell assays). To resolve this:
Q. How can computational modeling guide the design of derivatives with enhanced receptor affinity?
Molecular docking (e.g., using AutoDock Vina) into A1 adenosine receptor crystal structures (PDB: 5UEN) can predict interactions at the allosteric site. Focus on:
Q. What analytical techniques resolve synthetic byproducts or degradation products?
High-resolution LC-MS/MS identifies impurities (e.g., deacetylated or oxidized species). For example:
- Monitor acetyl group stability under acidic conditions via -NMR.
- Use preparative HPLC to isolate byproducts for structural elucidation .
Methodological Recommendations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
